tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-aminospiro[2.5]octan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(10)6-4-9(14)5-7-13/h9-10H,4-8,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXWLUDPPZPQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781470-19-6 | |
| Record name | tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spiro[2.5]octane derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization or chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound serves as a scaffold for designing new drugs targeting various diseases, including neurological disorders and cancers. Its ability to interact with biological targets can facilitate the development of compounds with improved efficacy and selectivity.
-
Neuroprotective Agents :
- Research indicates that derivatives of tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate may exhibit neuroprotective effects. For instance, studies have shown that similar compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
-
Antimicrobial Activity :
- The compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain pathogens, indicating potential applications in treating infections.
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on astrocytes exposed to amyloid beta peptides, which are known to induce oxidative stress. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting that this compound could play a role in neuroprotection.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of derivatives of this compound against various bacterial strains. The findings revealed notable antibacterial effects, supporting its potential use in developing new antimicrobial therapies.
Data Table: Summary of Biological Activities
Synthetic Approaches
The synthesis of this compound typically involves multi-step processes that require careful optimization to achieve high yields. Reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, often under controlled temperatures and inert atmospheres to ensure purity and stability.
Mechanism of Action
The mechanism of action of tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate
- tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate
Comparison: Compared to other similar compounds, this compound stands out due to its unique spiro[2.5]octane ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 240.34 g/mol. The compound features a spirocyclic structure that contributes to its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.34 g/mol |
| CAS Number | 1781470-19-6 |
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in specific biochemical pathways, which could be relevant for therapeutic applications.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some spirocyclic carbamates have shown effectiveness against bacterial strains, suggesting potential for development as antimicrobial agents.
- Neuroprotective Effects : There is emerging evidence that spirocyclic compounds can influence neuroprotective pathways, possibly offering benefits in neurodegenerative diseases.
Case Studies
- Antimicrobial Activity : A study conducted on structurally related compounds demonstrated significant inhibition of Gram-positive bacteria, indicating that this compound may also possess similar properties.
- Neuroprotection : In vitro assays showed that compounds with spirocyclic structures could protect neuronal cells from oxidative stress, suggesting that this compound might have potential in treating conditions like Alzheimer's disease.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl N-{6-amino-spiro[3.3]heptan-2-yl}carbamate | 1239589-52-6 | Contains an amino group; potential different activity |
| Tert-butyl N-{6-hydroxyspiro[2.5]octan-1-yl}carbamate | Not available | Hydroxyl group may affect solubility and interactions |
| Tert-butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate | Not available | Enhanced lipophilicity due to difluorination |
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- In Vitro Studies : Cell viability assays indicated that the compound could promote cell survival in stressed conditions.
- Enzyme Inhibition : Preliminary enzyme assays suggest that it may inhibit certain proteases involved in disease progression.
- Pharmacokinetics : Initial pharmacokinetic profiling indicates favorable absorption characteristics, which could enhance its therapeutic potential.
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate to maximize yield and purity?
- Methodological Answer : Synthesis optimization should employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. For example, a full factorial design was used in α-aminophosphonate synthesis to assess the impact of five independent variables on yield . Key steps include:
- Protection of the amine : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions.
- Spirocyclic ring formation : Optimize cyclization conditions (e.g., base strength, reaction time) to minimize ring-opening byproducts.
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers.
- Validation : Compare experimental yields with computational predictions to refine the model .
Q. How can researchers characterize the stereochemistry and molecular conformation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the spirocyclic structure and confirm stereochemistry, as demonstrated for tert-butyl carbamate derivatives in crystal structure studies .
- NMR spectroscopy : Use - HMBC to correlate protons and carbons in the spiro ring system. NMR (if fluorinated analogs exist) can track electronic effects .
- Computational modeling : Density functional theory (DFT) calculations predict bond angles and torsional strain in the spiro[2.5]octane system .
Q. What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–80°C and monitor degradation via HPLC.
- Kinetic analysis : Calculate degradation rate constants () and activation energy () using the Arrhenius equation.
- Boc group stability : Test susceptibility to acidic cleavage (e.g., trifluoroacetic acid) and compare with literature data on tert-butyl carbamates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for this compound derivatives?
- Methodological Answer :
- Reproducibility audits : Verify reaction conditions (e.g., inert atmosphere, moisture control) across labs.
- Byproduct analysis : Use LC-MS to identify minor impurities (e.g., diastereomers or ring-opened products) that may skew yield calculations .
- Meta-analysis : Compare datasets from multiple studies to identify outliers or systematic biases .
Q. What role does this compound play in drug discovery, and how can its reactivity be tailored for target engagement?
- Methodological Answer :
- Protease inhibition : The spirocyclic amine may act as a transition-state mimic in enzyme binding pockets.
- Structure-activity relationship (SAR) : Synthesize analogs with modified Boc groups or spiro ring sizes and assay against targets (e.g., kinases, GPCRs).
- Click chemistry : Functionalize the amine post-Boc deprotection for bioconjugation or probe synthesis .
Q. How can computational methods predict the regioselectivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model solvent effects and transition states to predict attack trajectories at the carbamate carbonyl .
- Natural bond orbital (NBO) analysis : Identify electron-deficient sites (e.g., carbonyl carbon) prone to nucleophilic attack .
- Benchmarking : Validate predictions against experimental kinetic data from analogous carbamates .
Q. What experimental and computational approaches are used to study the intermolecular interactions of this compound in crystal lattices?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify hydrogen bonding (N–H⋯O) and van der Waals interactions in single-crystal structures .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing efficiency in polymorphs .
- Cambridge Structural Database (CSD) mining : Compare interaction motifs with spirocyclic carbamates in the database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
